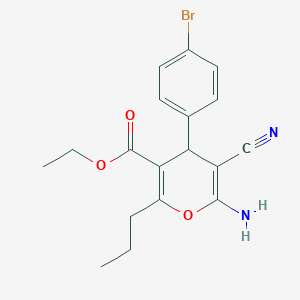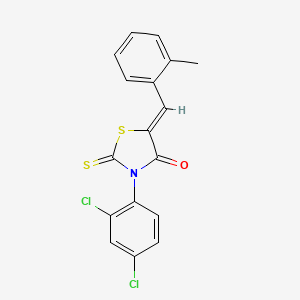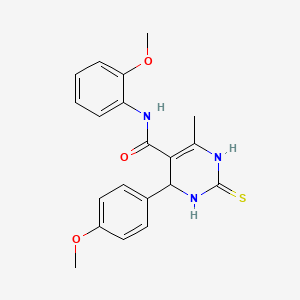
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyran-based molecule that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activities, making it an attractive candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it could be used to treat inflammatory diseases such as arthritis. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating that it could be used as a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for research. In addition, its potential applications in the field of medicinal chemistry make it an attractive candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which could make it more difficult to develop new therapies based on this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate.
Direcciones Futuras
There are many potential future directions for research on ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1. One area of interest is the development of new drugs based on this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, particularly for the treatment of inflammatory diseases and cancer. Another area of research could focus on elucidating the exact mechanism of action of this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, which could lead to the development of more targeted therapies. Finally, further studies could investigate the potential side effects and toxicity of this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, which would be important for its eventual use as a drug.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step process that involves the condensation of 4-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 4-bromo-2-cyano-3-phenylacrylate. This intermediate is then reacted with 2-propyl-1,3-dioxolane-4-methanol and ammonium acetate to yield ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate. This method has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for the development of new drugs. In addition, it has been shown to inhibit the activity of certain enzymes, which could lead to the development of new therapies for various diseases.
Propiedades
IUPAC Name |
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-5-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-6-8-12(19)9-7-11/h6-9,15H,3-5,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVLDLJOAYSXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)
![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)

![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)